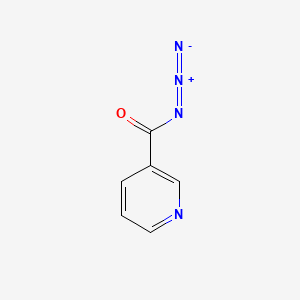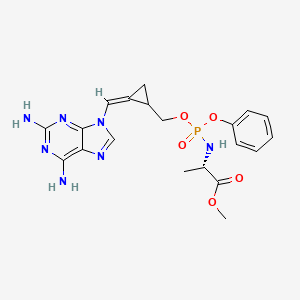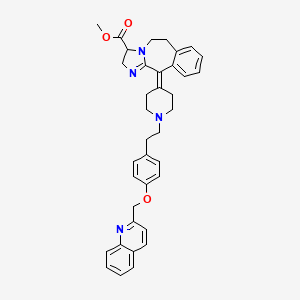
ニコチノイルアジド
概要
説明
Nicotinoyl azide is an organic compound that features a nicotinoyl group attached to an azide functional group. This compound is known for its reactivity and is used in various chemical applications, particularly in the field of organic synthesis. The azide group is a versatile functional group that can participate in a variety of chemical reactions, making nicotinoyl azide a valuable intermediate in synthetic chemistry.
科学的研究の応用
Nicotinoyl azide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of triazoles through click chemistry.
Biology: Employed in the modification of biomolecules, such as nucleic acids and proteins, for labeling and tracking studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
作用機序
Target of Action
Nicotinoyl azide is known to interact with purine nucleobases, specifically adenosine and guanosine . These nucleobases play crucial roles in various biological processes, including protein synthesis and signal transduction.
Mode of Action
Upon activation by light, Nicotinoyl azide transitions to a highly reactive nitrenium ion . This ion is capable of forming high-energy intermediates that interact with the C-8 position of electron-rich purine nucleobases . This interaction can lead to significant changes in the structure and function of the targeted nucleobases.
Biochemical Pathways
It’s known that the compound’s interaction with purine nucleobases can influence rna structures and functions . This can potentially affect various biochemical pathways that rely on RNA for gene regulation and protein synthesis.
Pharmacokinetics
Its solubility and reactivity suggest that it might have significant bioavailability .
Result of Action
The interaction of Nicotinoyl azide with purine nucleobases can lead to changes in RNA structure and function . This can result in alterations in gene regulation and protein synthesis, potentially influencing various cellular processes. In addition, Nicotinoyl azide derivatives have been shown to possess significant neuropsychotropic properties .
Action Environment
The action of Nicotinoyl azide can be influenced by various environmental factors. For instance, its reactivity is dependent on light activation . Furthermore, the compound’s action might be affected by the cellular environment, including the presence of other molecules and ions, pH levels, and temperature.
将来の方向性
Recent advances in RNA structure-probing methods have started to yield important biological insights. The use of nicotinoyl azide in these methods, such as LASER, has been instrumental in these developments . Future directions for development include the creation of the next generation of RNA structure-probing technologies of higher sensitivity and resolution, which could then be applied in increasingly physiologically relevant studies .
生化学分析
Biochemical Properties
Nicotinoyl azide interacts with purine nucleobases, specifically adenosine and guanosine . Upon light activation, it becomes highly reactive and forms adducts with solvent-exposed areas of these purine residues . This interaction allows researchers to monitor solvent accessibility and identify rapid structural changes in RNA .
Cellular Effects
The effects of Nicotinoyl azide on cells are primarily observed in the context of RNA structures. It helps in identifying cellular RNA-protein interactions and unique intracellular RNA structures
Molecular Mechanism
The molecular mechanism of Nicotinoyl azide involves its light-activated transformation into a highly reactive species that interacts with purine nucleobases . This interaction occurs at both single-stranded and double-stranded nucleotides, provided these nucleotides are not protected by RNA tertiary structure or RNA-protein interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, Nicotinoyl azide is used to accurately monitor solvent accessibility and identify rapid structural changes in RNA
準備方法
Synthetic Routes and Reaction Conditions: Nicotinoyl azide can be synthesized through several methods. One common approach involves the reaction of nicotinoyl chloride with sodium azide. This reaction typically occurs in an organic solvent such as acetonitrile or dimethylformamide, under mild conditions. The reaction proceeds as follows:
Nicotinoyl chloride+Sodium azide→Nicotinoyl azide+Sodium chloride
Another method involves the use of nicotinic acid, which is first converted to nicotinoyl chloride using thionyl chloride. The nicotinoyl chloride is then reacted with sodium azide to yield nicotinoyl azide .
Industrial Production Methods: Industrial production of nicotinoyl azide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions: Nicotinoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted by other nucleophiles, such as amines, to form amides.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines in the presence of a base.
Cycloaddition Reactions: Often use copper(I) catalysts in the presence of alkynes.
Reduction Reactions: Utilize reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products Formed:
Amides: Formed from substitution reactions with amines.
Triazoles: Result from cycloaddition reactions with alkynes.
Amines: Produced from the reduction of the azide group.
類似化合物との比較
Nicotinoyl azide can be compared with other azide-containing compounds, such as benzoyl azide and phenyl azide. While all these compounds contain the reactive azide group, nicotinoyl azide is unique due to the presence of the nicotinoyl moiety, which can influence its reactivity and applications. Similar compounds include:
Benzoyl Azide: Used in similar synthetic applications but lacks the nicotinoyl group’s influence on reactivity.
Phenyl Azide: Another azide compound used in organic synthesis, with different reactivity due to the phenyl group.
Nicotinoyl azide stands out due to its specific reactivity and the presence of the nicotinoyl group, making it a valuable compound in various chemical and biological applications.
特性
IUPAC Name |
pyridine-3-carbonyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c7-10-9-6(11)5-2-1-3-8-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSIOEUWGZNHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193159 | |
| Record name | Nicotinoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4013-72-3 | |
| Record name | 3-Pyridinecarbonyl azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4013-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinoyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Nicotinoyl azide in organic synthesis?
A1: Nicotinoyl azide acts as an efficient azide ion source in the Mitsunobu reaction, facilitating the conversion of alcohols into azides. [, ] This one-pot transformation offers a practical and straightforward approach to azide synthesis.
Q2: How does Nicotinoyl azide enable the study of biomolecules?
A2: Upon photodecomposition, Nicotinoyl azide yields Nicotinoyl nitrene. This reactive intermediate serves as a probe to investigate nucleobase solvent accessibility within cells, providing valuable insights into biomolecular structure and interactions. [, ]
Q3: What is known about the structure and spectroscopic characteristics of Nicotinoyl nitrene, the photodecomposition product of Nicotinoyl azide?
A3: Matrix isolation infrared (IR) spectroscopy studies at 15K reveal that Nicotinoyl nitrene exists in a closed-shell singlet ground state. This state is stabilized by a significant intramolecular interaction between the nitrene nitrogen and the carbonyl oxygen. [] These findings were further supported by computational analysis at the CBS-QB3 level of theory.
Q4: How does Nicotinoyl azide contribute to the synthesis of biologically relevant compounds?
A4: Nicotinoyl azide plays a crucial role in synthesizing selectively protected derivatives of 5,7-dihydroxycoumarins. [] These derivatives are valuable precursors in the development of anti-HIV agents, specifically dimethylpyranocoumarins. This method streamlines the synthesis process, potentially leading to more efficient drug development.
Q5: Are there any regioselective reactions observed with Nicotinoyl azide in coumarin synthesis?
A5: Interestingly, nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin with either Nicotinoyl benzotriazole or Nicotinoyl azide results in the selective formation of the 5-O protected ester. [] This selectivity differs from what's observed with 4-alkylcoumarins, highlighting the influence of substrate structure on reactivity.
Q6: Beyond its use in synthesis, what other applications have been explored for Nicotinoyl azide?
A6: Research has explored the use of bis(3-pyridyl)ureas, synthesized from Nicotinoyl azide, in supramolecular chemistry. [] These compounds, with varying spacer groups, exhibit interesting self-assembly properties, including the formation of gels and coordination polymers with silver(I) salts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1678690.png)
![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B1678691.png)

![6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B1678696.png)





